molecular formula C6H12Br2 B1580558 2,3-Dibromo-2,3-dimethylbutane CAS No. 594-81-0

2,3-Dibromo-2,3-dimethylbutane

Cat. No. B1580558
CAS RN: 594-81-0
M. Wt: 243.97 g/mol
InChI Key: KLFWZEFFWWOMIF-UHFFFAOYSA-N
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Description

2,3-Dibromo-2,3-dimethylbutane is a chemical compound with the formula C6H12Br2 . It is also known as Butane, 2,3-dibromo-2,3-dimethyl- .


Synthesis Analysis

The synthesis of 2,3-Dibromo-2,3-dimethylbutane has been described in literature. In most cases, the radicals were prepared by the reaction of the corresponding anion with 2,3-dibromo-2,3-dimethylbutane .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-2,3-dimethylbutane can be represented as a 2D Mol file . The molecular weight of the compound is 243.967 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-2,3-dimethylbutane include a molecular weight of 243.967 . More detailed properties such as boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Application Summary: The compound 2,3-Dibromo-2,3-dimethylbutane has been used in the study of crystal structures. The crystal structure of this compound at room temperature has a disordered nature .
  • Methods of Application: The study involved the analysis of the crystal structure of 2,3-Dibromo-2,3-dimethylbutane at room temperature. The crystal belongs to the tetragonal system and has the space group of I 4/ mmm .
  • Results: In the crystal, trans-form molecules have at least four orientations of equal statistical weight around the axes parallel to the [001] direction .

Spectroscopic Studies

  • Scientific Field: Spectroscopy
  • Application Summary: 2,3-Dibromo-2,3-dimethylbutane has been used in spectroscopic studies, specifically in Raman and Infra-Red spectroscopy .
  • Methods of Application: The study reported Raman displacements and infra-red absorption wave numbers for 2,3-Dibromo-2,3-dimethylbutane. The spectra were obtained in both benzene and CCl4 solutions .
  • Results: The results indicate that both molecules possess a center of symmetry and that the structure is the same in the two solvents .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,3-Dibromo-2,3-dimethylbutane is used in organic synthesis, specifically in the synthesis of 2,3-Dimethylbut-2-ene .
  • Methods of Application: The compound undergoes addition across a double bond when reacted with bromine to form 2,3-Dibromo-2,3-dimethylbutane, which is a vicinal dihalide . This compound then reacts with alcoholic KOH and undergoes an elimination reaction where a bromine atom and an alpha hydrogen atom is removed .
  • Results: The result of this reaction is the formation of 2,3-Dimethylbut-2-ene .

Elimination Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,3-Dibromo-2,3-dimethylbutane is used in the study of elimination reactions, specifically the E2 mechanism .
  • Methods of Application: The study involves the reaction of 2,3-Dibromo-2,3-dimethylbutane with a base in an elimination reaction .
  • Results: The results of the study show that the reaction follows the E2 mechanism .

Formation of Alkenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,3-Dibromo-2,3-dimethylbutane can react with a strong base to form alkenes .
  • Methods of Application: The compound reacts with a strong base, and two alkenes, 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene, are formed .
  • Results: The reaction results in the formation of two alkenes .

Formation of Alcohols

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,3-Dibromo-2,3-dimethylbutane can react with aqueous KOH to yield alcohols .
  • Methods of Application: The compound reacts with aqueous KOH, and the major product obtained is 2,3,3-trimethylpropan-1-ol .
  • Results: The reaction results in the formation of an alcohol .

Safety And Hazards

The safety data sheet for 2,3-Dibromo-2,3-dimethylbutane indicates that it causes skin irritation and serious eye irritation. It may be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,3-dibromo-2,3-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWZEFFWWOMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334770
Record name 2,3-Dibromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-2,3-dimethylbutane

CAS RN

594-81-0
Record name 2,3-Dibromo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-2,3-dimethylbutane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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